4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Description
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Research into similar compounds, such as those involving tetrahydroquinoline and quinazolinone derivatives, focuses on the synthesis of novel heterocyclic compounds that exhibit a wide range of biological activities. For instance, compounds derived from tetrahydroquinoline and quinazolinone scaffolds have been synthesized through various methods, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation and other catalytic reactions to yield heterocyclic derivatives with potential pharmacological activities (Bacchi et al., 2005). These methods highlight the chemical versatility and potential for generating novel compounds with significant biological importance.
Antimicrobial and Antitumor Agents
Some derivatives of 3,4-dihydroquinazolin-4-one have been investigated for their antimicrobial properties, indicating that structurally related compounds may serve as valuable leads in the development of new antimicrobial agents (El-zohry & Abd-Alla, 2007). Additionally, novel substituted 2-mercapto-3-phenethylquinazolines have been evaluated as antitumor agents, underscoring the potential of related heterocyclic compounds in cancer therapy (Alanazi et al., 2013).
Anticonvulsant and Antimicrobial Activities
Further research has explored the synthesis of thioxoquinazolinone derivatives and their evaluation for anticonvulsant and antimicrobial activities, suggesting that modifications to the quinazolinone core can lead to compounds with significant biological activities (Rajasekaran et al., 2013).
Eco-friendly Synthesis Approaches
In addition to biological activities, there's an interest in developing eco-friendly synthesis methods for heterocyclic compounds, including those related to quinazolinones. For example, one study reports the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid-water without additional catalysts, indicating a move towards more sustainable and environmentally friendly chemical synthesis processes (Chen et al., 2007).
properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c28-22(26-13-5-8-17-7-1-3-11-20(17)26)16-31-23-19-10-2-4-12-21(19)27(24(29)25-23)15-18-9-6-14-30-18/h1,3,7,11,18H,2,4-6,8-10,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYWOFBGYSKTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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